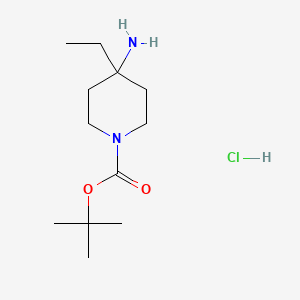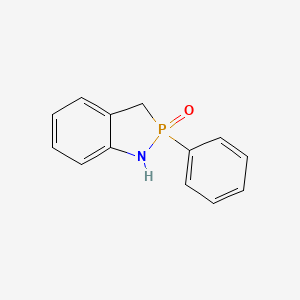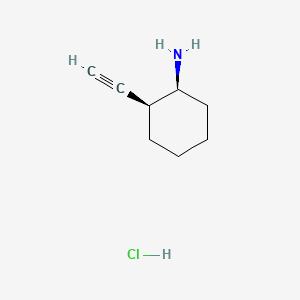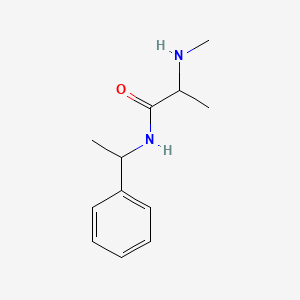![molecular formula C16H15NO5 B13481461 2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid](/img/structure/B13481461.png)
2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid typically involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of the hydroxyphenyl group through a series of reactions, such as nucleophilic substitution or coupling reactions. The final step often involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Free amines and deprotected compounds.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetic acid
- 2-{[(Benzyloxy)carbonyl]amino}-2-(3-methylphenyl)acetic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C16H15NO5 |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C16H15NO5/c18-13-8-4-7-12(9-13)14(15(19)20)17-16(21)22-10-11-5-2-1-3-6-11/h1-9,14,18H,10H2,(H,17,21)(H,19,20) |
InChI Key |
YSRHMZBYTFKOCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC(=CC=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)

![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)




![4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)


![6-Bromospiro[chromane-2,1'-cyclopropan]-4-one](/img/structure/B13481423.png)


![N-[4-(hydroxymethyl)phenyl]formamide](/img/structure/B13481445.png)
